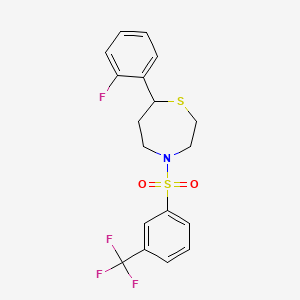

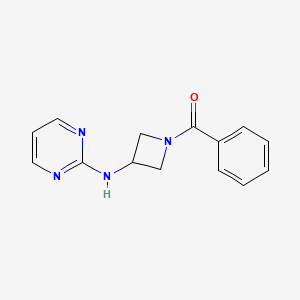

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

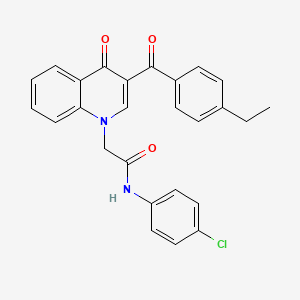

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine, also known as IF-Diazirine, is a novel compound with a wide range of applications in scientific research. It is a highly reactive organometallic compound that can be used as a photo-initiator in various synthetic reactions. IF-Diazirine is also an important tool for studying biochemical and physiological processes in living organisms.

Aplicaciones Científicas De Investigación

Peptide Photoaffinity Reagents : This compound has been used in the preparation of a carbene-yielding amino acid for incorporation into peptide photoaffinity reagents. The amino acid synthesized from this compound offers advantages for building peptide photoaffinity reagents (Shih & Bayley, 1985).

Surface Modification of Graphitic and Carbon Nanotubes : It has been shown to be useful as a photoactivated carbene precursor. This facilitates covalent surface modification of graphitic carbon and carbon nanotubes, enabling attachment of various chemical species to these surfaces (Lawrence et al., 2011).

Photochemical Probes : The compound has been synthesized for use as a photolabile carbene generating group. It demonstrates stability in dark conditions and rapid photolysis, making it suitable for preparing various photochemical probes (Brunner, Senn, & Richards, 1980).

Chemical Biology Applications : It has been involved in Friedel-Crafts alkylations when irradiated in the presence of phenol and tyrosine derivatives, suggesting potential applications in cleaner diazirines for chemical biology (Raimer & Lindel, 2013).

Photocrosslinking in Molecular Biology : A derivative of this compound has been used in the synthesis of a cleavable carbene-generating reagent for photocrosslinking experiments in molecular biology (Kogon, Bochkariov, Baskunov, & Cheprakov, 1992).

Labeling of Membrane Proteins : The compound has been used as a photoactivatable carbene precursor for selectively labeling the hydrophobic core of membranes, providing insights into the topological organization of membrane-embedded proteins (Hoppe, Brunner, & Jørgensen, 1984).

Material and Medicinal Chemistry : It plays a critical role in the development of novel devices and new drugs, especially in the field of materials science and medicinal chemistry (Murai & Hashimoto, 2023).

Propiedades

IUPAC Name |

3-[4-(iodomethyl)phenyl]-3-(trifluoromethyl)diazirine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IN2/c10-9(11,12)8(14-15-8)7-3-1-6(5-13)2-4-7/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZFAVYPSDBXKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)C2(N=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Iodomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2994381.png)

![(2R)-2-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]propanoic acid](/img/structure/B2994389.png)

![7-(1-Prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2994391.png)